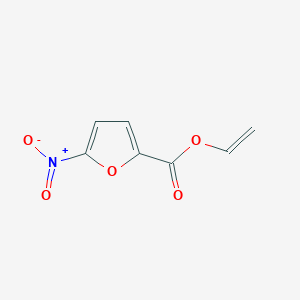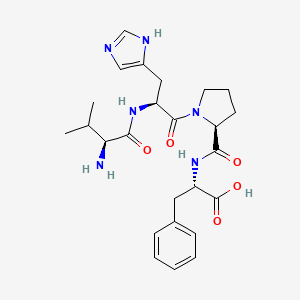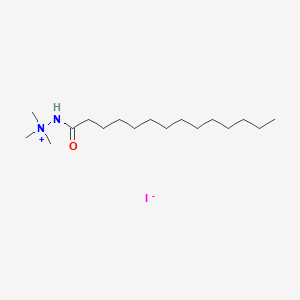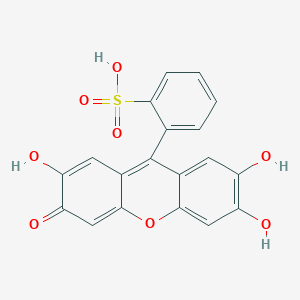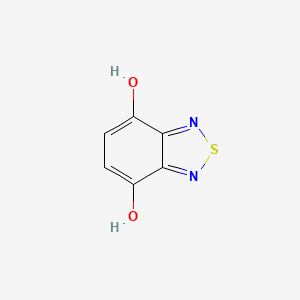
1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione is a heterocyclic compound that features a benzene ring fused to a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with thionyl chloride in pyridine, yielding the compound in high yield . Another method includes the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding diaminobenzene derivatives.
Substitution: Halogenation, particularly bromination, is commonly performed to synthesize derivatives like 4,7-dibromo-2,1,3-benzothiadiazole.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bromination typically uses bromine or N-bromosuccinimide in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Diaminobenzene derivatives.
Substitution: 4,7-dibromo-2,1,3-benzothiadiazole.
Scientific Research Applications
1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to its potential therapeutic effects in conditions like cancer and hypertension.
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: Shares a similar core structure but differs in its substitution pattern and electronic properties.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive effects.
Uniqueness: 1,3-Dihydro-2,1,3-benzothiadiazole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the design of advanced materials for organic electronics and as a scaffold for drug development .
Properties
CAS No. |
35142-84-8 |
|---|---|
Molecular Formula |
C6H4N2O2S |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
2,1,3-benzothiadiazole-4,7-diol |
InChI |
InChI=1S/C6H4N2O2S/c9-3-1-2-4(10)6-5(3)7-11-8-6/h1-2,9-10H |
InChI Key |
MWZUQKUVFLYZAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


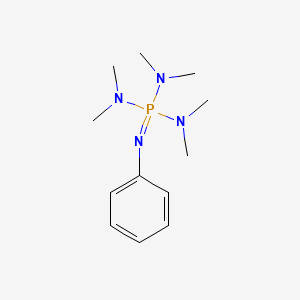
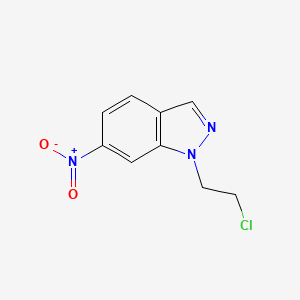

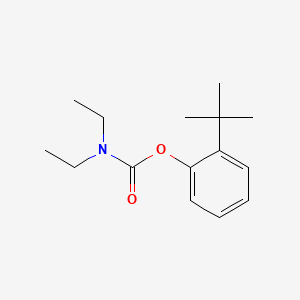
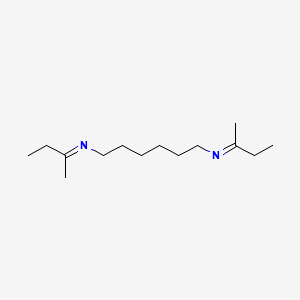
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
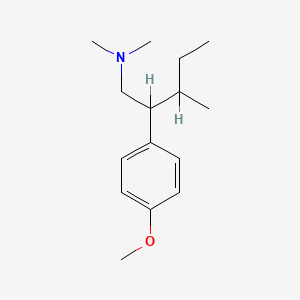
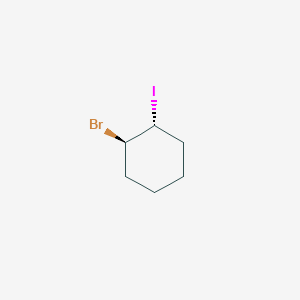
![2,5-Diazaspiro[3.4]octane-2-acetic acid, 1,3,6-trioxo-5-phenyl-, phenylmethyl ester](/img/structure/B14683406.png)

